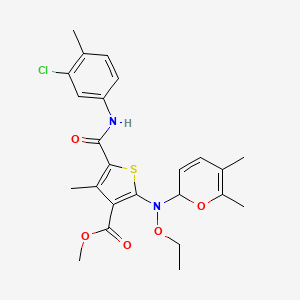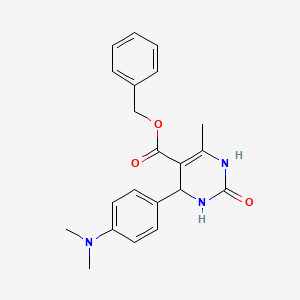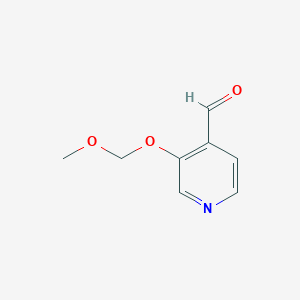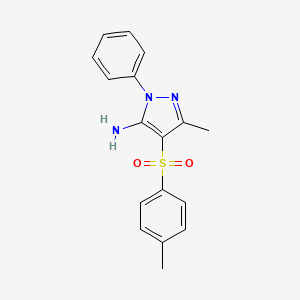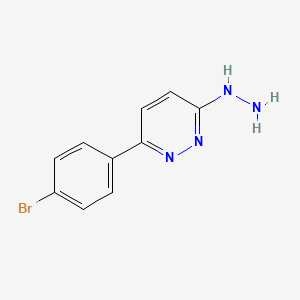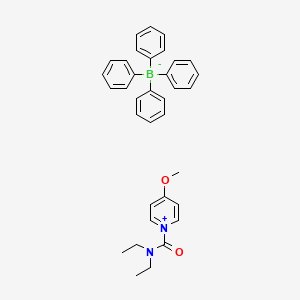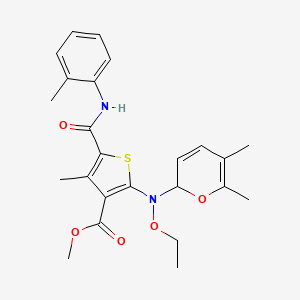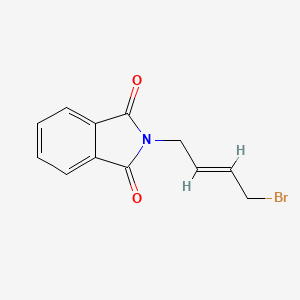![molecular formula C19H16N4O3 B11771743 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione CAS No. 61369-43-5](/img/structure/B11771743.png)
10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with a 2-methoxyethyl group and a phenyl group. Pteridines are known for their diverse biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2,4-diaminobenzoic acid derivatives, with aldehydes or ketones under acidic or basic conditions. The reaction is followed by cyclization and subsequent functional group modifications to introduce the 2-methoxyethyl and phenyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pteridine core .
Wissenschaftliche Forschungsanwendungen
10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Wirkmechanismus
The mechanism of action of 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors or DNA, modulating gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Lumiflavin: A flavin derivative with a similar pteridine core structure.
Lumichrome: Another flavin derivative with structural similarities.
Pteridine-2,4-dione derivatives: Compounds with similar core structures but different substituents
Uniqueness: 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl and phenyl groups enhances its solubility, stability, and potential biological activities compared to other pteridine derivatives .
Eigenschaften
CAS-Nummer |
61369-43-5 |
|---|---|
Molekularformel |
C19H16N4O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
10-(2-methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C19H16N4O3/c1-26-12-11-22-15-10-6-5-9-14(15)20-16-17(22)21-19(25)23(18(16)24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
VBIVGEJXWFOZBG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


